molecular formula C18H23N3OS B2519530 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide CAS No. 1790197-27-1

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide

Cat. No.: B2519530
CAS No.: 1790197-27-1
M. Wt: 329.46
InChI Key: GMVDBECQGXZRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of immune cells, especially B cells. TAK-659 has shown great potential in the treatment of autoimmune disorders, such as rheumatoid arthritis, lupus, and multiple sclerosis, as well as B cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

Scientific Research Applications

Dynamic Tautomerism and Divalent N(I) Character

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide, due to its structural complexity involving thiazol and pyrrolidin rings, exhibits properties akin to those of N-(Pyridin-2-yl)thiazol-2-amine. These compounds are known for their versatile chemical functional units, displaying dynamic tautomerism and divalent N(I) character. Quantum chemical analysis indicates competitive isomeric structures with significant implications for molecular orbital analysis and electron distribution, highlighting their potential in electron-donating applications (Bhatia, Malkhede, & Bharatam, 2013).

Hybrid Anticonvulsants Synthesis

Research into the synthesis of hybrid anticonvulsant molecules leverages the chemical fragments of well-known antiepileptic drugs, incorporating structures similar to this compound. These studies aim to create potent new anticonvulsant agents, showcasing the compound's versatility in medical chemistry. Initial screenings have revealed several compounds with promising efficacy in preclinical seizure models, underscoring the potential for developing novel antiepileptic therapies (Kamiński et al., 2015).

Metamagnetic Properties in Polymer Synthesis

The compound's structural relatives have been utilized in synthesizing novel polymers with unique properties, such as metamagnetism. For instance, thiocyanato-bridged nickel(II) complexes exhibit metamagnetic behavior, indicative of the broader utility of compounds with similar molecular frameworks in materials science and nanotechnology (Chattopadhyay et al., 2007).

Soil Nitrogen Structural Characterization

Compounds structurally akin to this compound play a crucial role in the structural characterization of soil nitrogen. Analytical pyrolysis techniques, facilitated by the unique nitrogen-containing structures of these compounds, have advanced the understanding of organic nitrogen in soil, contributing to agricultural chemistry and environmental science (Schulten, Sorge-Lewin, & Schnitzer, 1997).

Properties

IUPAC Name

3-(2-methylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-14-5-2-3-6-15(14)8-9-17(22)20-13-16-7-4-11-21(16)18-19-10-12-23-18/h2-3,5-6,10,12,16H,4,7-9,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVDBECQGXZRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCC2CCCN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.